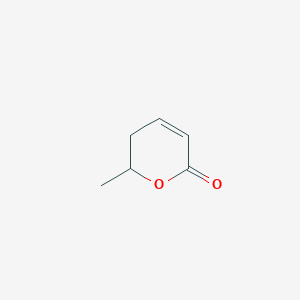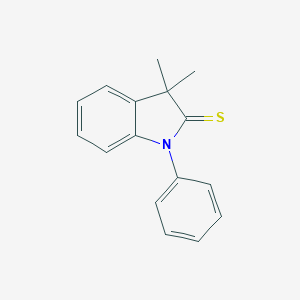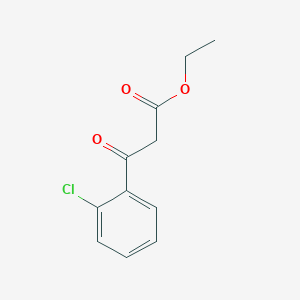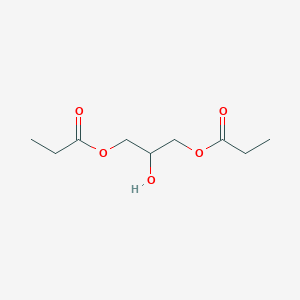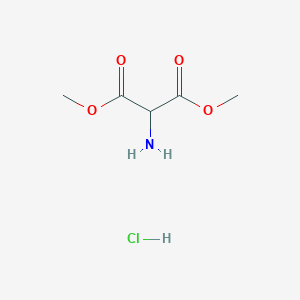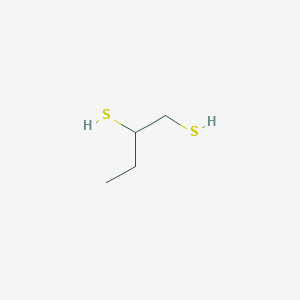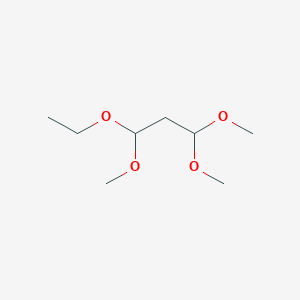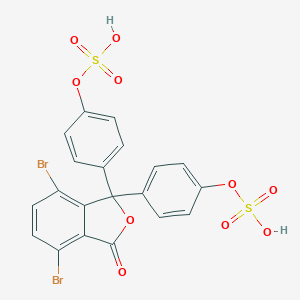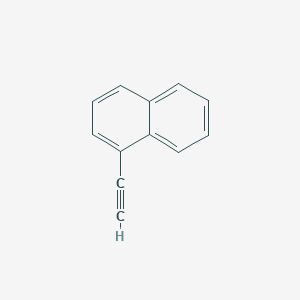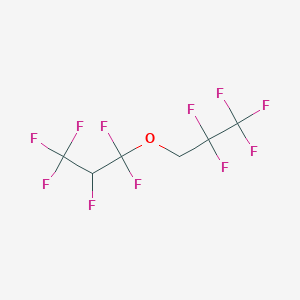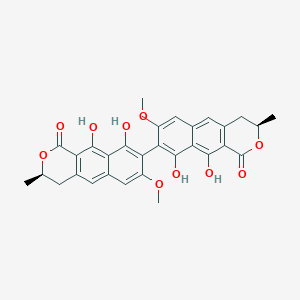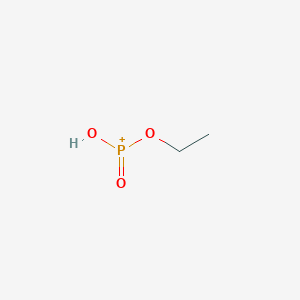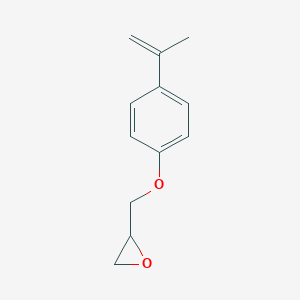
p-Isopropenylphenyl glycidyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Isopropenylphenyl glycidyl ether (IPE) is a chemical compound that is widely used in scientific research due to its unique properties. IPE is an epoxy monomer, which means it can be polymerized to form a thermosetting resin with high mechanical strength and chemical resistance. This makes IPE an ideal material for various applications, including adhesives, coatings, and composites.
Mécanisme D'action
The mechanism of action of p-Isopropenylphenyl glycidyl ether is based on its ability to form covalent bonds with other molecules. When p-Isopropenylphenyl glycidyl ether is polymerized, it forms a crosslinked network that provides mechanical strength and chemical resistance. In addition, p-Isopropenylphenyl glycidyl ether can react with functional groups on the surface of other materials, such as hydroxyl, carboxyl, and amino groups, to form strong adhesive bonds.
Effets Biochimiques Et Physiologiques
Although p-Isopropenylphenyl glycidyl ether is mainly used in scientific research, it has also been studied for its biochemical and physiological effects. p-Isopropenylphenyl glycidyl ether has been shown to have antimicrobial properties, which can be useful in medical applications. In addition, p-Isopropenylphenyl glycidyl ether has been studied for its potential as an anticancer agent. However, further research is needed to fully understand the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of p-Isopropenylphenyl glycidyl ether is its ability to form strong adhesive bonds with various materials. This makes it a useful material for various applications, including coatings, adhesives, and composites. In addition, p-Isopropenylphenyl glycidyl ether has a high mechanical strength and chemical resistance, which makes it ideal for harsh environments.
However, there are also some limitations to using p-Isopropenylphenyl glycidyl ether in lab experiments. One of the main limitations is its toxicity. p-Isopropenylphenyl glycidyl ether can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it. In addition, p-Isopropenylphenyl glycidyl ether can be difficult to handle due to its low viscosity, which can make it difficult to control during polymerization.
Orientations Futures
There are several future directions for the research and development of p-Isopropenylphenyl glycidyl ether. One area of interest is the development of new synthesis methods that can improve the purity and yield of p-Isopropenylphenyl glycidyl ether. In addition, there is a need for further research into the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether, particularly its potential as an antimicrobial and anticancer agent. Another area of interest is the development of new applications for p-Isopropenylphenyl glycidyl ether, such as in the field of biomedicine.
Conclusion:
In conclusion, p-Isopropenylphenyl glycidyl ether (p-Isopropenylphenyl glycidyl ether) is a versatile chemical compound that has a wide range of applications in scientific research. Its unique properties, including its ability to form strong adhesive bonds and its high mechanical strength and chemical resistance, make it an ideal material for various applications. However, proper safety precautions should be taken when handling p-Isopropenylphenyl glycidyl ether due to its toxicity. Further research is needed to fully understand the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether and to develop new applications for this versatile material.
Méthodes De Synthèse
The synthesis of p-Isopropenylphenyl glycidyl ether involves the reaction of p-isopropenylphenol with epichlorohydrin in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of p-Isopropenylphenyl glycidyl ether is shown in Figure 1.
Applications De Recherche Scientifique
P-Isopropenylphenyl glycidyl ether has a wide range of applications in scientific research. It can be used as a crosslinking agent for various polymers, including polyethylene, polypropylene, and polyvinyl chloride. p-Isopropenylphenyl glycidyl ether can also be used as a modifier for thermosetting resins, such as epoxy and phenolic resins. In addition, p-Isopropenylphenyl glycidyl ether can be used as a reactive diluent for epoxy resins, which can improve their mechanical properties and reduce their viscosity.
Propriétés
Numéro CAS |
17071-45-3 |
|---|---|
Nom du produit |
p-Isopropenylphenyl glycidyl ether |
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-[(4-prop-1-en-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)13-7-12-8-14-12/h3-6,12H,1,7-8H2,2H3 |
Clé InChI |
ZDTYPPLWITYVRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)OCC2CO2 |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



